N-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazine ring substituted with a carboxamide group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazine-2-carboxamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (1-hydroxy-7-azabenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl-
Uniqueness
N-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazine-2-carboxamide stands out due to its unique combination of a pyrazine ring and the specific substitution pattern on the phenyl ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7F4N3O |
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Molecular Weight |
285.20 g/mol |
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H7F4N3O/c13-8-2-1-7(12(14,15)16)5-9(8)19-11(20)10-6-17-3-4-18-10/h1-6H,(H,19,20) |
InChI Key |
ISXDYNXDDJZWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
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